2-(Thietan-3-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thietan-3-yl)butanenitrile is an organic compound that features a thietane ring, a four-membered sulfur-containing heterocycle, attached to a butanenitrile group. Thietanes are known for their unique structural properties and reactivity, making them valuable intermediates in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction of 3-haloalkyl nitriles with sodium sulfide, leading to the formation of the thietane ring . Another approach involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds .
Industrial Production Methods
Industrial production of 2-(Thietan-3-yl)butanenitrile may involve large-scale nucleophilic thioetherification reactions, where 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols react with sodium sulfide . This method is efficient and scalable, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Thietan-3-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The thietane ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkoxides or thiolates are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various thietane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Thietan-3-yl)butanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Thietan-3-yl)butanenitrile and its derivatives often involves interactions with biological targets such as enzymes and receptors. For example, thietane-containing compounds have been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Thietan-3-yl derivatives: These compounds share the thietane ring structure and exhibit similar reactivity and applications.
Butanenitrile derivatives: Compounds with the butanenitrile group but different ring structures.
Uniqueness
2-(Thietan-3-yl)butanenitrile is unique due to the combination of the thietane ring and the butanenitrile group, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C7H11NS |
---|---|
Molecular Weight |
141.24 g/mol |
IUPAC Name |
2-(thietan-3-yl)butanenitrile |
InChI |
InChI=1S/C7H11NS/c1-2-6(3-8)7-4-9-5-7/h6-7H,2,4-5H2,1H3 |
InChI Key |
IYVNDPRFGNNKPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)C1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.